Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
Overview
Description
Synthesis Analysis
The synthesis of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate involves the intermediate formation of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, followed by halogenation processes such as bromination and iodination. This method is detailed in the work of Homsi et al. (2003) (Homsi, Robin, & Rousseau, 2003).
Molecular Structure Analysis
The molecular structure of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and related compounds has been explored in several studies. For instance, Fresta et al. (2019) investigated the crystal structure of a related iridium(III) hexafluorophosphate compound, providing insights into the structural characteristics of these types of compounds (Fresta, Milanesio, Volpi, Barolo, & Conterosito, 2019).
Chemical Reactions and Properties
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is utilized in the cyclization of unsaturated hydroperoxides and alcohols, forming macrocyclic peroxides and cyclic ethers. Ito et al. (2003) demonstrated its efficiency in these reactions, highlighting its role in organic synthesis (Ito, Tokuyasu, Masuyama, Nojima, & McCullough, 2003).
Physical Properties Analysis
The physical properties of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, such as its crystal structure, can be inferred from studies on similar compounds. For example, the work of Miura, Shimizu, and Mochida (2010) on organometallic ionic liquids offers insights into the physical characteristics of hexafluorophosphate salts (Miura, Shimizu, & Mochida, 2010).
Scientific Research Applications
1. Rapid Iodination Reagent for Phenolic Compounds
- Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is used as a rapid iodination reagent for the precise post-modification of mono- and trisubstituted phenyl compounds . This includes the triple iodinations of phenols, ß-sympatholytic agents, and their spin-labeled derivatives .
- Methods of Application : The compound was synthesized in a modification of the established synthesis of 2,4,6-triiodo-3,5-dimethylphenol . It can be employed with high reactivity and regioselectivity .
- Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .
2. Asymmetric Halogenation
- Application Summary : The applicability of chiral trans-chelating bis(pyridine)iodine(I) complexes in the development of substrate independent, catalytic enantioselective halofunctionalization has been explored .
- Methods of Application : Six novel chiral bidentate pyridine donor ligands have been designed, routes for their synthesis developed and their [N–I–N]±type halogen bond complexes studied by 15N NMR and DFT .
3. Preparation of 7-membered Ring Lactones and Ethers
- Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for specific electrophilic halogenations, such as the preparation of 7-membered ring lactones and ethers .
- Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
- Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .
4. Halogenation of Phenols, Pyridinols and Acetylenic Compounds
- Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for the halogenation of phenols, pyridinols and acetylenic compounds .
- Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
- Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .
5. Preparation of Medium Ring Lactones
- Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for specific electrophilic halogenations, such as the preparation of medium ring lactones .
- Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
- Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .
6. Halogenation of Acetylenic Compounds
- Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for the halogenation of acetylenic compounds .
- Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
- Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .
Safety And Hazards
This compound is classified as Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 32. It can cause skin and eye irritation, skin sensitization, and may damage fertility or the unborn child2. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam4.
Future Directions
As a useful building block and iodinating reagent, this compound has potential applications in various fields of chemistry. However, specific future directions are not provided in the search results.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVHVVVDAIMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6IN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate | |
CAS RN |
113119-46-3 | |
Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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